Lck-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lck-IN-1 is a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), which is a member of the Src family of protein tyrosine kinases. Lck plays a crucial role in T-cell receptor signaling and is essential for T-cell development and activation. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of diseases involving abnormal T-cell activity, such as autoimmune disorders and certain types of cancer .
准备方法
Lck-IN-1 is synthesized through a series of chemical reactions, as detailed in patent WO2007013673A1. The synthetic route involves the formation of fused heterocycles, which are key structural components of the compound . The specific reaction conditions and industrial production methods are proprietary and detailed in the patent.
化学反应分析
Lck-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学研究应用
Lck-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Lck in various biochemical pathways.
Biology: Employed in research to understand T-cell receptor signaling and T-cell activation.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune disorders and cancers involving abnormal T-cell activity.
Industry: Utilized in the development of new therapeutic agents targeting Lck
作用机制
Lck-IN-1 exerts its effects by inhibiting the activity of lymphocyte-specific protein tyrosine kinase (Lck). Lck is involved in the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the T-cell receptor complex, which is a critical step in T-cell activation. By inhibiting Lck, this compound prevents the phosphorylation of ITAMs, thereby blocking T-cell activation and downstream signaling pathways .
相似化合物的比较
Lck-IN-1 is unique in its high potency and specificity for Lck. Similar compounds include:
Dasatinib: Another Src family kinase inhibitor with broader specificity.
Bosutinib: A dual Src/Abl kinase inhibitor.
Saracatinib: A selective Src kinase inhibitor. This compound stands out due to its high selectivity for Lck, making it a valuable tool for studying Lck-specific pathways and developing targeted therapies
属性
分子式 |
C14H15N5 |
---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
N-propyl-3-pyridin-4-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-2-7-16-13-3-4-14-17-10-12(19(14)18-13)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18) |
InChI 键 |
XTMROGQLIVGYKF-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NN2C(=NC=C2C3=CC=NC=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。